4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide
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Overview
Description
4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amino groups and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with ethylenediamine to form an intermediate, which is then further reacted with another molecule of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- 4-aminobenzamide
- N-(2-aminoethyl)-4-aminobenzamide
Uniqueness
What sets 4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide apart from similar compounds is its unique structure that allows for multiple functional modifications. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-N-[2-[2-[(4-aminobenzoyl)amino]ethylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c19-15-5-1-13(2-6-15)17(24)22-11-9-21-10-12-23-18(25)14-3-7-16(20)8-4-14/h1-8,21H,9-12,19-20H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIVFRLUVQMDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNCCNC(=O)C2=CC=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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